molecular formula C26H37ClN2O4 B1675879 2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide CAS No. 70439-13-3

2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide

Cat. No.: B1675879
CAS No.: 70439-13-3
M. Wt: 255.74 g/mol
InChI Key: ICVKHEMEIVBIJF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a chloro group, an ethoxyethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloroacetamide with 2-ethoxyethylamine and 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted amides, thiols, or ethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The ethoxyethyl and methylphenyl groups contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-chloro-N-(2-methoxyethyl)-N-(3-methylphenyl)-
  • Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(4-methylphenyl)-
  • Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(3-ethylphenyl)-

Uniqueness

2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the chloro group allows for versatile chemical modifications, while the ethoxyethyl and methylphenyl groups enhance its stability and bioactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

70439-13-3

Molecular Formula

C26H37ClN2O4

Molecular Weight

255.74 g/mol

IUPAC Name

2-chloro-N-(2-ethoxyethyl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C13H18ClNO2/c1-3-17-8-7-15(13(16)10-14)12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3

InChI Key

ICVKHEMEIVBIJF-UHFFFAOYSA-N

SMILES

CCOCCN(C1=CC=CC(=C1)C)C(=O)CCl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(C2=CC(=CC=C2)OC)C(C)CN3CCCC3.Cl

Appearance

Solid powder

70439-13-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Acetotoluidide, 2-chloro-N-(2-ethoxyethyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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